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Compound of Interest

Compound Name:
3-chloromethyl-5,6-dihydro-2H-

pyran

CAS No.: 97986-35-1

Cat. No.: B8511775

Get Quote

Executive Summary & Utility
3-Chloromethyl-5,6-dihydro-2H-pyran is a versatile building block used primarily in the

construction of complex spirocyclic alkaloids and pharmaceutical scaffolds. Unlike its isomer,

3,4-dihydro-2H-pyran (an enol ether used for alcohol protection), this 5,6-dihydro isomer

possesses a distinct reactivity profile due to the position of the double bond (C3-C4) and the

allylic chloride functionality.

Primary Applications:

Divergent Synthesis: Precursor for spiro-pyran derivatives via nucleophilic substitution at the

chloromethyl group.

Alkaloid Scaffolds: Key intermediate in the total synthesis of naturally occurring pyran-based

products.

Stability: More stable to hydrolysis than the corresponding enol ether isomers (e.g., 5-

chloromethyl-3,4-dihydro-2H-pyran).
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Spectroscopic Profile: The "Product"
The following data represents the definitive characterization profile for pure 3-chloromethyl-
5,6-dihydro-2H-pyran synthesized via FeCl₃-catalyzed Prins cyclization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The most diagnostic feature of this compound is the absence of the highly deshielded enol

ether proton (~6.4 ppm) found in 3,4-dihydro-2H-pyran isomers. Instead, look for a vinyl signal

around 5.8 ppm and a distinct singlet for the chloromethyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Position
Shift (δ,
ppm)

Multiplicity Integration Assignment
Diagnostic
Note

C4-H 5.75 – 5.85
Triplet (t) /

Multiplet (m)
1H Vinyl Proton

Key Identifier:

Upfield from

enol ether

protons.

-CH₂Cl 4.05 – 4.15 Singlet (s) 2H Chloromethyl

Sharp singlet;

confirms

substitution at

C3.

C2-H₂ 4.10 – 4.20
Broad Singlet

(br s)
2H O-CH₂-C=

Allylic &

adjacent to

Oxygen.

Slightly

broadened by

long-range

coupling.

C6-H₂ 3.75 – 3.85
Triplet (t, J ≈

5.5 Hz)
2H O-CH₂-CH₂

Typical ether

chemical

shift.

C5-H₂ 2.15 – 2.25 Multiplet (m) 2H -CH₂-

Allylic

methylene;

couples to

C4-H and C6-

H.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Position Shift (δ, ppm) Type Assignment

C3 132.0 – 134.0 Quaternary (C)
Substituted vinyl

carbon.

C4 120.0 – 123.0 Methine (CH) Vinyl carbon.

C2 66.0 – 68.0 Methylene (CH₂) Allylic ether carbon.

C6 63.0 – 64.5 Methylene (CH₂) Ether carbon.

-CH₂Cl 45.0 – 47.0 Methylene (CH₂) Chloromethyl group.

C5 25.0 – 27.0 Methylene (CH₂) Ring methylene.

B. Infrared (IR) Spectroscopy
C=C Stretch: ~1670 cm⁻¹ (Weak to medium intensity; distinguishes from saturated analogs).

C-O Stretch: 1080 – 1150 cm⁻¹ (Strong; characteristic of cyclic ethers).

C-Cl Stretch: ~700 – 750 cm⁻¹ (Medium).

C. Mass Spectrometry (MS)[2]
Molecular Ion (M⁺): m/z ~146/148 (3:1 ratio due to ³⁵Cl/³⁷Cl).

Base Peak: Often [M - Cl]⁺ (m/z ~111) or retro-Diels-Alder fragmentation products.

Comparative Analysis: Alternatives & Impurities
To ensure scientific integrity, one must distinguish the target product from its common isomers

and precursors.

Table 3: Diagnostic Comparison
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Feature
Target Product (3-
chloromethyl-5,6-
dihydro-2H-pyran)

Alternative A: Isomer

(5-chloromethyl-
3,4-dihydro-2H-
pyran)

Alternative B:

Saturated (3-
chloromethyl-
tetrahydropyran)

Structure Double bond at C3-C4
Double bond at C5-C6

(Enol Ether)
No double bond

Vinyl ¹H NMR ~5.8 ppm (C4-H)
~6.3 ppm (C6-H,

adjacent to O)
None

Stability Stable (Allylic ether)
Unstable (Hydrolyzes

easily in acid)
Very Stable

IR Spectrum C=C at 1670 cm⁻¹
C=C at 1640 cm⁻¹

(Enol ether)
No C=C peak

Reactivity Sₙ2 active at -CH₂Cl Electrophilic at C6
Standard alkyl halide

reactivity

Experimental Protocol: Synthesis &
Characterization
Methodology based on FeCl₃-catalyzed Prins cyclization (Ma et al., 2013).[1][2]

Step 1: Reagents & Setup
Substrate: 3,4-Pentadien-1-ol (Allenol).

Reagent: Paraformaldehyde (1.2 equiv).

Catalyst: FeCl₃ (anhydrous, 5 mol%).

Solvent: Dichloromethane (DCM), anhydrous.

Additives: TMSCl (Trimethylsilyl chloride, 1.0 equiv) as the chloride source.

Step 2: Reaction Workflow
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Preparation: In a flame-dried flask under Argon, dissolve 3,4-pentadien-1-ol (1.0 mmol) and

paraformaldehyde (1.2 mmol) in DCM (10 mL).

Catalysis: Add FeCl₃ (5 mol%) followed by TMSCl (1.0 mmol) dropwise at 0°C.

Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–8 hours.

Monitor by TLC (Hexane/EtOAc 10:1).

Quench: Quench with saturated aqueous NaHCO₃ solution.

Extraction: Extract with DCM (3x), dry organic layer over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification
Method: Flash Column Chromatography.

Stationary Phase: Silica Gel (200-300 mesh).

Eluent: Gradient of Hexane/Ethyl Acetate (starting 50:1 to 20:1).

Note: The product is an oil. Avoid prolonged exposure to silica if acidic.

Visualizations
Diagram 1: Synthesis Pathway & Mechanism
This flow illustrates the highly selective Prins cyclization used to generate the target scaffold.
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Caption: FeCl₃-catalyzed Prins cyclization of allenols provides high regioselectivity for the 3-
chloromethyl-5,6-dihydro-2H-pyran scaffold.[1][2]

Diagram 2: Diagnostic Decision Tree
Use this logic flow to confirm the identity of your isolated product.
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Isomer: 3,4-Dihydro-2H-pyran
(Enol Ether)
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Caption: NMR decision tree for distinguishing the target 5,6-dihydro isomer from saturated and

enol ether alternatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b8511775?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8511775?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

